molecular formula C14H12F2N4O2S2 B2512673 N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 893330-92-2

N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2512673
CAS No.: 893330-92-2
M. Wt: 370.39
InChI Key: BNSLPMSTHKSDTA-UHFFFAOYSA-N
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Description

N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that features a thiadiazole ring, a cyclopropane carboxamide group, and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzoyl chloride and an appropriate nucleophile.

    Attachment of the Cyclopropane Carboxamide Group: The final step involves the coupling of the thiadiazole derivative with cyclopropanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmaceuticals: The compound is studied for its ability to interact with specific biological targets, making it a candidate for drug development.

    Materials Science: Its unique structural features make it a potential candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide
  • N-[2-(4-{[(2,4-difluorophenyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2,5-difluorobenzamide

Uniqueness

N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is unique due to its combination of a thiadiazole ring and a cyclopropane carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O2S2/c15-8-3-4-10(9(16)5-8)17-11(21)6-23-14-20-19-13(24-14)18-12(22)7-1-2-7/h3-5,7H,1-2,6H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSLPMSTHKSDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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